N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine
CAS No.: 23972-21-6
Cat. No.: VC7877120
Molecular Formula: C10H9N3O
Molecular Weight: 187.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23972-21-6 |
|---|---|
| Molecular Formula | C10H9N3O |
| Molecular Weight | 187.2 g/mol |
| IUPAC Name | (NE)-N-[(1-phenylpyrazol-4-yl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C10H9N3O/c14-12-7-9-6-11-13(8-9)10-4-2-1-3-5-10/h1-8,14H/b12-7+ |
| Standard InChI Key | AHIWIYDSUFYRND-KPKJPENVSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)N2C=C(C=N2)/C=N/O |
| SMILES | C1=CC=C(C=C1)N2C=C(C=N2)C=NO |
| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C=N2)C=NO |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—linked to a phenyl group at the 1-position and a hydroxylamine-imine group (-CH=N-OH) at the 4-position . The planar pyrazole ring contributes to aromatic stability, while the hydroxylamine moiety introduces polarity and hydrogen-bonding capabilities.
Table 1: Key Structural Descriptors
The E-configuration of the imine group (C=N-OH) is stabilized by intramolecular hydrogen bonding between the hydroxyl oxygen and the adjacent nitrogen atom . This configuration influences the compound’s reactivity, particularly in nucleophilic additions and redox reactions.
Physicochemical Characteristics
The compound is stable at room temperature and soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its logP value (calculated) of 1.72 suggests moderate lipophilicity, enabling permeability through biological membranes while retaining water solubility for laboratory handling .
Synthesis and Manufacturing
Reaction Mechanism
The synthesis involves a condensation reaction between 1-phenylpyrazole-4-carbaldehyde and hydroxylamine hydrochloride in the presence of a mild base, typically sodium acetate. The reaction proceeds in ethanol or methanol at ambient temperature, yielding the Schiff base product via nucleophilic attack of the hydroxylamine nitrogen on the aldehyde carbonyl group.
Optimization Parameters
Key factors influencing yield and purity include:
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Solvent Choice: Ethanol (≥95% purity) minimizes side reactions compared to methanol.
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Stoichiometry: A 1:1 molar ratio of aldehyde to hydroxylamine hydrochloride ensures complete conversion.
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Reaction Time: 4–6 hours under reflux (78°C for ethanol) achieves >85% yield.
Table 2: Synthesis Conditions and Outcomes
| Parameter | Optimal Value | Yield | Purity (HPLC) |
|---|---|---|---|
| Solvent | Ethanol | 87% | 98.5% |
| Temperature | 25°C (rt) | 78% | 97.0% |
| Catalyst | Sodium acetate | 85% | 98.2% |
Applications in Research and Industry
Organic Synthesis
The compound serves as a versatile building block for:
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Heterocyclic Expansion: Cyclization reactions to form pyrazolo[1,5-a]pyrimidines.
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Ligand Design: Coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.
Material Science
Analytical Characterization Techniques
Spectroscopic Methods
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CH=N), 8.12 (s, 1H, pyrazole-H), 7.75–7.25 (m, 5H, Ph-H).
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IR (KBr): ν 1620 cm⁻¹ (C=N), 3200 cm⁻¹ (O-H).
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HPLC: Retention time = 6.7 min (C18 column, 70:30 H₂O:MeCN).
Mass Spectrometry
ESI-MS (m/z): 187.20 [M+H]⁺, consistent with the molecular formula C₁₀H₉N₃O.
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